Isoxazol-3-ylmethanamine
Overview
Description
Isoxazol-3-ylmethanamine is a compound with the linear formula C4H6N2O . It has a molecular weight of 98.1 and is typically found in a liquid form .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H .Chemical Reactions Analysis
Isoxazoles, including this compound, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
This compound is typically found in a liquid form . It should be stored in a dark place, in an inert atmosphere, and under -20C .Scientific Research Applications
Isoxazole Derivatives in Medicinal and Agricultural Applications
Isoxazole derivatives, including Isoxazol-3-ylmethanamine, have diverse applications in medicine, agriculture, and industry. Their medicinal applications extend to acting as fluorescent probes for studying lipids, muscle relaxants, and treatments for various conditions like hypercholesteremia and hyperlipidemia. In agriculture, they serve in roles like organic electrolytes for batteries and as synthetic intermediates in various processes. The synthesis of these compounds typically involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes (Fascio, Montesano, & D'Accorso, 2000).
Chemotherapeutic Applications
Isoxazole derivatives have shown promise as chemotherapeutic agents. For instance, certain synthesized isoxazole derivatives displayed significant antiproliferative properties in cancer cell lines. One such compound demonstrated considerable inhibition of breast adenocarcinoma cells, inducing apoptosis and downregulation of estrogen receptors in mammary tumors in animal models, suggesting potential applications in breast cancer treatment (Ananda, Kumar, Hegde, & Rangappa, 2016).
Antimicrobial and Analgesic Activities
Further research on isoxazole derivatives has focused on enhancing their biological activities. Novel substituted isoxazole derivatives were synthesized and screened for anti-microbial and analgesic activities. These studies confirm the significance of isoxazole cores in biologically active molecules and their potential as leads in developing new therapeutic agents (Sudheendra & Moid, 2012).
Isoxazole as a Scaffold for Therapeutic Agents
Isoxazole rings, due to their low cytotoxicity and variable biological activities, are popular scaffolds for developing new therapeutic agents. They have been linked with antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. This versatility in biological activity makes them an attractive option for drug design (Sysak & Obmińska-Mrukowicz, 2017).
Immune Functions Regulation
Isoxazole derivatives have also been reported to possess immunoregulatory properties. They have been categorized as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds. Tested in various models, these compounds have shown activities comparable or superior to reference drugs, with low toxicity and effectiveness at low doses (Zimecki, Bąchor, & Mączyński, 2018).
Novel Synthetic Methods
Recent advancements in synthetic methods for isoxazoles have been significant. A method for synthesizing isoxazoles from ynones using trimethylsilyl azide as an amino surrogate, without the need for any catalyst or unusual conditions, has been demonstrated. This method has outstanding functional group compatibility, highlighting the evolving synthesis techniques for isoxazoles (Kumar, Kumar, & Reddy, 2016).
Future Perspectives in Medicinal Chemistry
Isoxazole compounds, due to their wide spectrum of biological targets and broad activities, continue to be integrated into drug design, offering improved physical-chemical properties. Their unique profiles make them a popular moiety for designing compounds to treat multiple diseases, including cancer, microbial infections, and inflammation (Zhu, Mo, Lin, Chen, & Sun, 2018).
Mechanism of Action
Target of Action
Isoxazol-3-ylmethanamine, also known as 1,2-oxazol-3-ylmethanamine, is a compound that belongs to the isoxazole class . Isoxazoles are a type of heterocyclic compound that have been found to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that isoxazoles, in general, have been found to interact with various biological targets based on their chemical diversity . A possible mechanism for the preparation of 5-substituted isoxazoles involves the reaction of TEMPO with TMSN3, which gives the azido free radical along with the creation of intermediate A .
Biochemical Pathways
Isoxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that isoxazoles may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by isoxazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Isoxazol-3-ylmethanamine is classified as a dangerous substance. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
Future Directions
Isoxazoles, including Isoxazol-3-ylmethanamine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Early studies suggest that it may have significant effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Future studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is believed that it may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYCMMCUURADTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-58-9 | |
Record name | 1,2-oxazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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